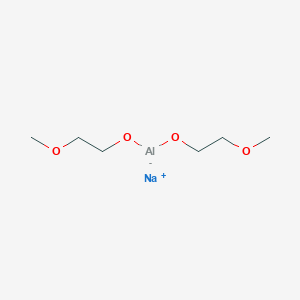
Sodium dihydrobis(2-methoxyethyl)aluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium bis(2-methoxyethoxy)alumanide can be synthesized through the controlled alcoholysis of sodium aluminum hydride with 2-methoxyethanol. The reaction proceeds as follows: [ \text{NaAlH}_4 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{NaAlH}_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2 ] In industrial production, sodium aluminum hydride is prepared by reacting sodium, aluminum, and hydrogen at high temperature and pressure .
Analyse Chemischer Reaktionen
Sodium bis(2-methoxyethoxy)alumanide undergoes various types of chemical reactions, primarily reduction reactions. It is effective in reducing aldehydes, ketones, esters, and anhydrides to primary alcohols. It also reduces ketoximes and aldoximes to primary amines and cyclic compounds such as lactones and epoxides to diols . Common reagents and conditions used in these reactions include toluene as a solvent and reflux conditions. Major products formed from these reactions are alcohols, amines, and diols .
Wissenschaftliche Forschungsanwendungen
Sodium bis(2-methoxyethoxy)alumanide has numerous applications in scientific research. In chemistry, it is used as a reducing agent for the synthesis of various organic compounds. In biology, it is employed in the reduction of nitroarenes to azoxyarenes, azoarenes, or hydroazoarenes, depending on the reaction conditions . In medicine, it is used in the synthesis of pharmaceutical intermediates. Industrially, it is used as a catalyst in the ring-opening polymerization reactions and as a tosyl deprotecting agent .
Wirkmechanismus
The mechanism by which sodium bis(2-methoxyethoxy)alumanide exerts its effects involves the transfer of hydride ions to the substrate. The compound features a tetrahedral aluminum center attached to two hydride and two alkoxide groups. Upon reaction, the hydride ions are transferred to the electrophilic centers of the substrate, leading to the reduction of the functional groups .
Vergleich Mit ähnlichen Verbindungen
Sodium bis(2-methoxyethoxy)alumanide is often compared with lithium aluminum hydride due to their similar reducing properties. sodium bis(2-methoxyethoxy)alumanide is considered a safer alternative as it does not have the pyrophoric nature, short shelf-life, or limited solubility of lithium aluminum hydride. It is also soluble in aromatic solvents, whereas lithium aluminum hydride is only soluble in ethers . Similar compounds include sodium aluminum hydride, lithium aluminum hydride, and diisobutylaluminum hydride .
Eigenschaften
Molekularformel |
C6H14AlNaO4 |
|---|---|
Molekulargewicht |
200.14 g/mol |
InChI |
InChI=1S/2C3H7O2.Al.Na/c2*1-5-3-2-4;;/h2*2-3H2,1H3;;/q2*-1;2*+1 |
InChI-Schlüssel |
CKVKLEFDNAHFMO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO[Al-]OCCOC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


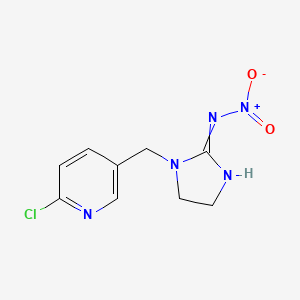
![3,5-Dichlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8807951.png)
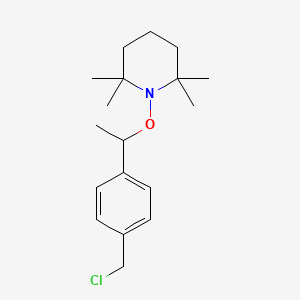
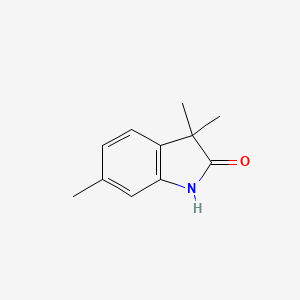
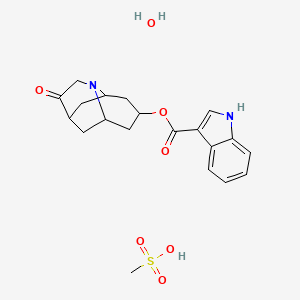
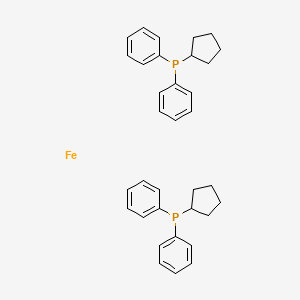
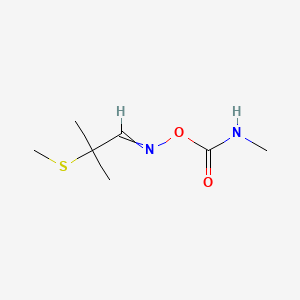
![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)
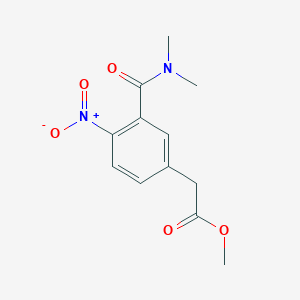
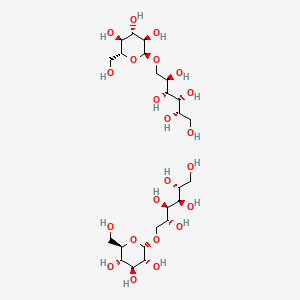
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)
![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)
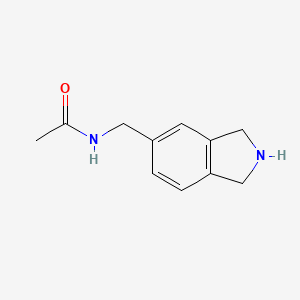
![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
